Enhanced Topological Polar Surface Area (TPSA) for Improved Drug-Like Properties Compared to the Unsubstituted Piperidine Analog
The introduction of a 4-hydroxyl group in 1-((2,4-dichlorophenyl)sulfonyl)piperidin-4-ol significantly increases its topological polar surface area (TPSA) to 57.61 Ų, compared to 45.8 Ų for the closely related analog 1-(2,4-dichlorophenylsulfonyl)piperidine (CAS: 443904-59-4) which lacks the hydroxyl group . This 25.8% increase in TPSA is predicted to enhance aqueous solubility and influence membrane permeability, key factors in oral bioavailability and cell-based assay performance.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 57.61 Ų |
| Comparator Or Baseline | 1-(2,4-dichlorophenylsulfonyl)piperidine: 45.8 Ų |
| Quantified Difference | +25.8% |
| Conditions | In silico calculation (computational chemistry data) |
Why This Matters
A higher TPSA generally correlates with better aqueous solubility and a lower propensity for passive membrane diffusion, which can be a critical differentiator when selecting compounds for specific in vitro or in vivo studies where permeability or solubility is a key parameter.
